![molecular formula C27H34S B12552817 3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene CAS No. 189075-48-7](/img/structure/B12552817.png)
3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a biphenyl group substituted with a pentyl chain and a hexyl chain attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene involves its interaction with molecular targets and pathways. The biphenyl and thiophene groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, such as enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-Pentylbiphenyl: A similar compound with a pentyl chain attached to a biphenyl group.
4-Hexylbiphenyl: Another related compound with a hexyl chain on the biphenyl group.
Uniqueness
3-[6-(4’-Pentyl[1,1’-biphenyl]-4-yl)hexyl]thiophene is unique due to the presence of both a pentyl and a hexyl chain, as well as the thiophene ring. This combination of structural features imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
189075-48-7 |
|---|---|
Molekularformel |
C27H34S |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-[6-[4-(4-pentylphenyl)phenyl]hexyl]thiophene |
InChI |
InChI=1S/C27H34S/c1-2-3-6-9-23-12-16-26(17-13-23)27-18-14-24(15-19-27)10-7-4-5-8-11-25-20-21-28-22-25/h12-22H,2-11H2,1H3 |
InChI-Schlüssel |
TUDZVRBAKLHWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
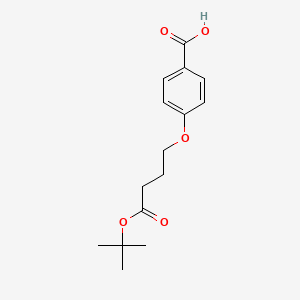
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
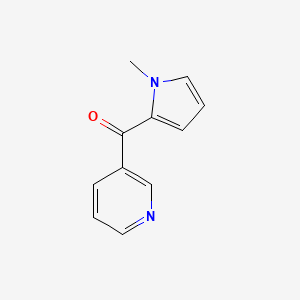

![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
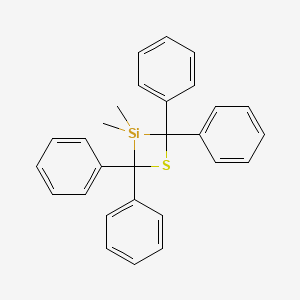


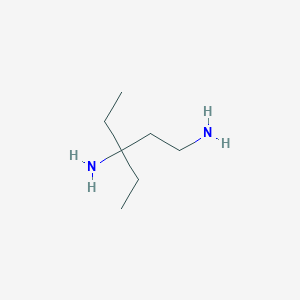
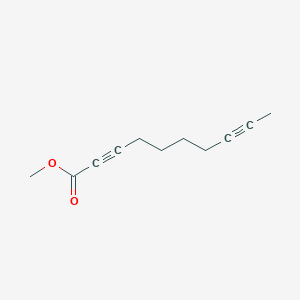

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
